Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a 4-ethyl, 5-methyl substitution on the thiophene core and a complex [(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino group at position 2.
Properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-12-11(3)28-19(17(12)20(26)27-5-2)23-16(24)10-15-18(25)22-14-9-7-6-8-13(14)21-15/h6-9,15,21H,4-5,10H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJXDQFFQYZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound structurally relates, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These compounds bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents.
Biological Activity
Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Synthesis
The compound can be characterized by its complex structure, which includes a thiophene ring and a tetrahydroquinoxaline moiety. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. Such synthetic routes have been documented in various studies focusing on similar compounds with potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of thiophene and quinoxaline exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related quinoxaline derivatives have demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms . In vitro assays have shown that such compounds can significantly reduce the viability of cancer cell lines at micromolar concentrations.
Anti-inflammatory Effects
Thiophene derivatives are also known for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests a potential role in treating inflammatory diseases or conditions where inflammation is a key factor.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiophene-based compounds against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.20 μM for some derivatives . This suggests that this compound could exhibit similar or enhanced activity.
- Anticancer Research : In another investigation focusing on quinoxaline derivatives, compounds were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 μM . The mechanisms involved included the activation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression.
Data Tables
| Biological Activity | Tested Concentration (μM) | Effect |
|---|---|---|
| Antimicrobial (S. aureus) | 0.20 - 10 | Inhibition of growth |
| Anticancer (HeLa cells) | 5 - 15 | Cytotoxicity observed |
| Anti-inflammatory | 10 - 50 | Reduction in cytokine levels |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow for interactions with specific biological targets involved in cancer progression. For instance, derivatives of thiophene compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The incorporation of the quinoxaline moiety enhances its efficacy against various cancer types, including breast and lung cancers.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This makes it a candidate for developing new antibiotics to combat resistant strains of bacteria.
Biological Research Applications
Enzyme Inhibition Studies
Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate has been utilized in enzyme inhibition studies. It serves as a valuable tool in understanding the inhibition mechanisms of key enzymes involved in metabolic pathways. For example, its interaction with kinases and phosphatases can provide insights into signal transduction pathways relevant to various diseases.
Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Activity
A research group investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study concluded that the compound's unique structure contributes to its effectiveness as an antimicrobial agent .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. Key observations include:
| Conditions | Product | Catalyst/Reagents | Reference |
|---|---|---|---|
| 1M NaOH (aqueous ethanol) | 4-Ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylic acid | NaOH, reflux, 6–8 hrs | |
| H2SO4 (methanol/water) | Partial hydrolysis observed at elevated temperatures (80°C) | H2SO4, 80°C, 4 hrs |
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acid-catalyzed hydrolysis follows a protonation-triggered pathway.
Nucleophilic Substitution at the Thiophene Ring
Electrophilic aromatic substitution (EAS) occurs at the activated C4 and C5 positions of the thiophene ring.
| Reaction Type | Reagents/Conditions | Product Substituents | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br2 in CHCl3, 0°C | 4-Bromo derivative | 68% | |
| Nitration | HNO3/H2SO4, 50°C | 5-Nitrothiophene analog | 55% |
Key Finding : Steric hindrance from the ethyl and methyl groups at C4 and C5 directs substitution to the less hindered C3 position in some cases.
Cyclization Reactions
The tetrahydroquinoxaline moiety facilitates intramolecular cyclization under specific conditions:
| Conditions | Product | Catalyst | Notes |
|---|---|---|---|
| PCl5, toluene, 110°C | Quinoxaline-fused thieno[3,2-d]pyrimidin-4(3H)-one | PCl5 | Forms a 6-membered ring |
| Acetic anhydride, 120°C | Acetylated cyclized product with enhanced planarity | – | Improved π-conjugation |
Mechanism : Dehydration of the tetrahydroquinoxaline’s carbonyl group initiates cyclization, followed by rearrangement.
Amide Bond Reactivity
The acetamido linker (-NHCO-) participates in hydrolysis and condensation:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | Free amine + acetic acid derivatives | Precursor for analogues |
| Condensation with aldehydes | Benzaldehyde, EtOH, piperidine catalyst | Schiff base derivatives | Chelation studies |
Thermal Stability : The amide bond remains intact below 200°C, as confirmed by TGA analysis.
Oxidation of the Tetrahydroquinoxaline Moiety
The 3-oxo group and saturated ring system undergo oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO4 in acidic medium | H2SO4, 60°C, 3 hrs | Aromatic quinoxaline-2,3-dione | High |
| DDQ (dichlorodicyanoquinone) | CH2Cl2, rt, 24 hrs | Partially oxidized intermediates | Moderate |
Implication : Oxidation enhances π-conjugation, potentially improving binding to biological targets .
Photochemical Reactions
UV irradiation induces dimerization via the thiophene ring:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), THF, N2 atm | Thiophene dimer linked at C2 and C5 | 0.12 |
Application : Dimeric forms show altered electronic properties for optoelectronic applications.
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Bioactivity Profiles
- Antioxidant/Anti-inflammatory Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives exhibit significant activity .
- Quinoxaline Moieties: Known for antimicrobial and anticancer properties, the target compound’s bicyclic group may enhance binding to enzymes or receptors compared to simpler substituents.
Physicochemical and Analytical Data
Structural Analysis and Validation
- Crystallography Tools: Programs like SHELXL , ORTEP-3 , and WinGX are critical for resolving the target compound’s conformation, particularly the quinoxaline moiety.
- Validation : Structure validation protocols (e.g., PLATON ) ensure accuracy, especially for sterically crowded regions.
Preparation Methods
Gewald Reaction for 2-Aminothiophene Formation
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes. Adapting protocols from and, the core structure is constructed via cyclocondensation of ketones with cyanoacetates and elemental sulfur.
Representative Procedure :
- Combine ethyl acetoacetate (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in ethanol.
- Add morpholine (catalyst) and heat at 80°C for 6 hours.
- Isolate 2-amino-4,5-dimethylthiophene-3-carboxylate via crystallization (hexane/ethyl acetate).
Modifications for C4-Ethyl and C5-Methyl Groups :
- Replace ethyl acetoacetate with ethyl 3-ketopentanoate to introduce the C4-ethyl group.
- Use methyl cyanoacetate to install the C5-methyl substituent.
Key Data :
| Starting Material | Product Yield | Conditions |
|---|---|---|
| Ethyl 3-ketopentanoate | 78% | EtOH, 80°C, 6h |
| Methyl cyanoacetate | 82% | Morpholine, S₈ |
Synthesis of 3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl Acetyl Fragment
Quinoxalinone Formation via Condensation
Following, the tetrahydroquinoxalinone is synthesized from o-phenylenediamine and ethyl glyoxalate:
- React o-phenylenediamine (1.0 equiv) with ethyl glyoxalate (1.1 equiv) in ethanol at 45°C for 12 hours.
- Reduce the resulting quinoxalin-2(1H)-one with sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid to yield 3-oxo-1,2,3,4-tetrahydroquinoxaline.
Optimization Insight :
Acetylation of the Quinoxalinone
Introduce the acetyl group via nucleophilic acyl substitution:
- Treat 3-oxo-1,2,3,4-tetrahydroquinoxaline with chloroacetyl chloride (1.2 equiv) in dichloromethane.
- Use triethylamine (2.0 equiv) as a base to scavenge HCl.
- Isolate the acetylated product via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 89% (white solid, m.p. 132–134°C).
Amide Coupling of Thiophene and Quinoxalinone Moieties
Activation and Coupling Strategies
The 2-amino group on the thiophene core is coupled with the acetylated quinoxalinone using carbodiimide-mediated chemistry:
- Dissolve 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (1.0 equiv) and 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetic acid (1.1 equiv) in dry DMF.
- Add EDCl (1.5 equiv) and HOBt (1.5 equiv) as coupling reagents.
- Stir at room temperature for 24 hours.
- Purify via recrystallization (ethanol/water).
Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the active ester intermediate.
- Excess coupling reagents drive the reaction to completion.
Yield : 72% (pale-yellow crystals, m.p. 158–160°C).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 2.41 (s, 3H, C5-CH₃), 3.02 (q, 2H, J = 7.1 Hz, C4-CH₂CH₃).
- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1605 cm⁻¹ (quinoxalinone C=O).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gewald Reaction | High regioselectivity | Requires toxic sulfur reagents | 70–85% |
| EDCl/HOBt Coupling | Mild conditions | Costly reagents | 65–75% |
| NaCNBH₃ Reduction | Selective imine reduction | Acidic conditions required | >95% |
Q & A
Q. What synthetic strategies are commonly employed for preparing this compound?
The synthesis typically involves a multi-step approach:
- Thiophene Core Formation : Use the Gewald reaction to assemble the thiophene ring system, employing ethyl cyanoacetate, elemental sulfur, and ketones under basic conditions (e.g., triethylamine) .
- Functionalization : Introduce the 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety via nucleophilic acylation. For example, coupling with activated acyl derivatives (e.g., hydrazonoyl chlorides) in refluxing ethanol or dioxane .
- Purification : Recrystallization from solvents like ethanol or 1,4-dioxane is standard for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Key methods include:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl, ethyl, and aromatic protons) and hydrogen bonding patterns .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test alternatives to piperidine/acetic acid (e.g., morpholine or ionic liquids) in Knoevenagel condensations to enhance regioselectivity .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus toluene for solubility and reaction kinetics .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., from 5–6 hours to <1 hour) while maintaining yield .
Q. What methodologies resolve contradictions in crystallographic data during structure determination?
- Cross-Validation : Refine structures using both SHELXL (for small molecules) and PHENIX (for macromolecules) to assess agreement between models .
- Hydrogen Bond Analysis : Apply graph set theory (Etter’s formalism) to classify hydrogen bonding patterns (e.g., chains, rings) and validate packing motifs .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in flexible heterocyclic systems .
Q. How can hydrogen bonding networks be systematically analyzed in the crystal lattice?
- Graph Set Notation : Assign descriptors (e.g., C(6) for chains, R₂²(8) for rings) to quantify interactions between NH (amide) and carbonyl groups .
- Software Tools : Combine PLATON (for interaction mapping) and Mercury (for visualization) to correlate hydrogen bonds with thermal ellipsoid displacements .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ calculation) and FRAP (ferric reducing ability) tests .
- Anti-Inflammatory Activity : Employ carrageenan-induced paw edema models in rodents, measuring COX-2 inhibition via ELISA .
- Dose Optimization : Perform parallel synthesis of analogs (e.g., varying substituents on the thiophene ring) to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
